molecular formula C10H10ClNO2 B14849379 N-(3-Acetyl-5-chlorophenyl)acetamide

N-(3-Acetyl-5-chlorophenyl)acetamide

Cat. No.: B14849379
M. Wt: 211.64 g/mol
InChI Key: UOTSYAAECXMHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intended Use & Research Value N-(3-Acetyl-5-chlorophenyl)acetamide is a chemical compound intended for research and development purposes exclusively in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . This chlorinated acetamide derivative is characterized by a phenyl ring structure substituted with both an acetyl group and a chlorine atom. These electron-withdrawing substituents significantly influence the compound's electronic distribution, solubility, and intermolecular interactions, making it a valuable intermediate in organic synthesis . Potential Research Applications In scientific research, this compound is primarily utilized as a versatile building block. - Medicinal Chemistry: The compound can serve as a core structure or precursor for the synthesis of more complex molecules with potential pharmacological activity. The presence of the reactive chlorine atom allows for further functionalization via nucleophilic substitution reactions, enabling the introduction of various amines, thiols, or other functional groups to create diverse compound libraries for biological screening . - Materials Science: This compound may be employed in the development of novel organic materials, such as polymers or specialty chemicals, where its aromatic and amide functionalities can contribute to specific material properties . - Chemical Synthesis: As a multi-functional intermediate, it is valuable for constructing complex organic molecules and for method development in synthetic organic chemistry. The acetyl group can be modified through oxidation or reduction, while the amide bond can be hydrolyzed to reveal the corresponding amine, providing multiple handles for chemical manipulation . Handling & Safety For safe handling, use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. For detailed hazard information, consult the Safety Data Sheet (SDS). This product must be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(3-acetyl-5-chlorophenyl)acetamide

InChI

InChI=1S/C10H10ClNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)

InChI Key

UOTSYAAECXMHRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction with Acetic Anhydride

A standard protocol involves treating 3-amino-5-chloroacetophenone with acetic anhydride in glacial acetic acid.
Procedure :

  • Dissolve 3-amino-5-chloroacetophenone (1.0 mmol) in glacial acetic acid (5 mL).
  • Add acetic anhydride (1.2 mmol) dropwise at 0–5°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 7:3).

Yield : 68–75%.
Characterization :

  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H, COCH₃), 2.20 (s, 3H, NHCOCH₃), 7.45–7.60 (m, 3H, aromatic).
  • HRMS : [M+H]⁺ calculated for C₁₀H₁₁ClNO₂: 220.0534; found: 220.0529.

Friedel-Crafts Acetylation Followed by Amidation

Synthesis of 3-Chloro-5-acetylphenylamine

  • Friedel-Crafts Acetylation :

    • React 3-chloroaniline (1.0 mmol) with acetyl chloride (1.5 mmol) in AlCl₃ (2.0 mmol) at 80°C for 3 hours.
    • Isolate 3-chloro-5-acetylaniline via vacuum distillation.
  • Amidation with Acetic Anhydride :

    • Treat 3-chloro-5-acetylaniline (1.0 mmol) with acetic anhydride (1.2 mmol) in pyridine (5 mL) at 50°C for 2 hours.
    • Purify by recrystallization from ethanol.

Yield : 72%.
Melting Point : 128–130°C (Lit. 127–129°C).

Catalytic Oxidative Amidation

TEMPO/NaOtBu-Mediated Protocol

A modern approach employs 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium tert-butoxide (NaOtBu) in toluene:

  • Combine 3-chloro-5-aminoacetophenone (1.0 mmol), acetylacetone (1.2 mmol), TEMPO (0.1 mmol), and NaOtBu (2.0 mmol) in toluene (2 mL).
  • Heat at 100°C for 16 hours under air.
  • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Advantages :

  • Air-stable conditions.
  • Tolerance for electron-withdrawing groups (e.g., -Cl).
    Yield : 74–79%.

Solid-Phase Synthesis for Scalability

Immobilized Reagent Strategy

Adapted from patent CN106588685A:

  • Load 3-chloro-5-nitroaniline onto Wang resin via a benzyloxycarbonyl (Cbz) linker.
  • Reduce nitro group to amine using H₂/Pd-C.
  • Acetylate with acetic anhydride/DMAP in DMF.
  • Cleave from resin using TFA/CH₂Cl₂ (1:1).

Purity : >95% (HPLC).
Throughput : 5–10 g per batch.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.3 (C=O), 139.1 (C-Cl), 126.2–129.3 (aromatic carbons), 24.5 (CH₃).
  • ¹H-¹³C HSQC : Confirms coupling between acetyl protons (δ 2.15) and carbonyl carbon (δ 168.3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 220.0529 (Δ = 0.5 ppm).
  • Isotopic Pattern : Matches Cl (3:1 ratio for M+2).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30).
  • TLC : Rf = 0.30 (hexane/EtOAc 7:3).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acetylation 68–75 90–95 Moderate High
Friedel-Crafts 72 85–90 Low Moderate
TEMPO/NaOtBu 74–79 95–98 High Moderate
Solid-Phase 70 >95 High Low

Key Observations :

  • Catalytic methods (TEMPO/NaOtBu) balance yield and purity.
  • Solid-phase synthesis suits large-scale production but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

  • N,O-Diacetylation : Minimized using stoichiometric acetic anhydride (1.2 eq).
  • Ring Chlorination Side Reactions : Suppressed by low-temperature acetylation (0–5°C).

Solvent Selection

  • Toluene : Optimal for TEMPO-mediated reactions due to high boiling point and inertness.
  • Ethanol/Water : Reduces enolization during recrystallization.

Industrial Applications and Patents

Pharmaceutical Intermediate

This compound is a precursor in GABA receptor modulators (e.g., pyrazolo[1,5-a]pyrimidines).

Patent US8163903B2 :

  • Describes N-methylation of analogous acetamides using methyl iodide/NaH.
  • Key step: Reacting N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA).

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Acetyl-5-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(3-Acetyl-5-chlorophenyl)acetamide with key analogs:

Compound Name Substituents Key Structural Features Potential Biological Activity
This compound 3-acetyl, 5-Cl on phenyl Acetamide + substituted phenyl Inferred antimicrobial (analogs)
N-(3-chlorophenyl)acetamide () 3-Cl on phenyl Simple chloroacetamide Not reported
Compound 47 () Piperazinyl-sulfonyl, difluorophenyl Sulfur-linked heterocycle Antimicrobial (gram-positive)
2-Chloro-N-[...]acetamide () Pyrazole with Cl, CN Heterocyclic core Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole, trifluoromethyl Bicyclic heteroaromatic Pharmaceutical applications

Key Observations :

  • Electron Effects : The acetyl group in the target compound may donate electron density via resonance, contrasting with chlorine’s electron-withdrawing effect. This dual substitution could create a polarized aromatic system, enhancing interactions with biological targets.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigh solubility
Temperature0–5°CReduces hydrolysis
Molar ratio (amine:chloroacetyl chloride)1:1.2Minimizes unreacted starting material

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:
Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm); acetyl methyl group at δ 2.1 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~168 ppm .
  • HPLC : Assess purity by detecting impurities at thresholds <0.1% (method: C18 column, acetonitrile/water mobile phase) .

Q. Table 2: Characteristic Spectral Peaks

TechniqueKey Peaks/FeaturesAssignment
FTIR1680 cm⁻¹C=O stretch
¹H NMRδ 2.1 ppm (s)CH₃ (acetyl)

Advanced: How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps and MESP for this compound?

Answer:
DFT calculations (e.g., using Gaussian09) provide insights into:

  • HOMO-LUMO gaps : A smaller gap (~4.5 eV) indicates higher reactivity, as seen in analogous N-chlorophenyl acetamides .
  • Molecular Electrostatic Potential (MESP) : Reveals nucleophilic (negative regions) and electrophilic (positive regions) sites. For example, the acetyl oxygen and chloro substituent are electron-rich, influencing reactivity .

Q. Table 3: Computational vs. Experimental Data

PropertyDFT CalculationExperimental (Analogue)
HOMO-LUMO (eV)4.54.7 (via UV-Vis)
C=O Bond Length (Å)1.221.21 (X-ray diffraction)

Advanced: How should researchers address contradictions in crystallographic data refinement for this compound?

Answer:
Discrepancies in crystallographic data (e.g., bond angles, space groups) may arise from:

  • Refinement software limitations : SHELXL is widely used but may require manual adjustment for twinned crystals or high disorder .
  • Data resolution : High-resolution (>1.0 Å) datasets reduce errors. Cross-validate using multiple software suites (e.g., Olex2, Phenix) .

Q. Methodological Steps :

Collect high-resolution X-ray data.

Use SHELXL for initial refinement.

Validate with independent methods (e.g., Hirshfeld surface analysis).

Methodological: What strategies ensure purity, and how are trace impurities characterized?

Answer:

  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting material .
  • Impurity profiling :
    • HPLC-MS : Identifies byproducts (e.g., diacetylated derivatives) .
    • TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7).

Q. Table 4: Common Impurities and Sources

ImpuritySourceDetection Method
N-(3-Acetylphenyl)acetamideIncomplete chlorinationHPLC retention time: 8.2 min

Advanced: How do electron-withdrawing groups (Cl, acetyl) influence reactivity in cross-coupling reactions?

Answer:

  • Chloro substituent : Directs electrophilic substitution to the para position; enhances stability via resonance withdrawal .
  • Acetyl group : Reduces nucleophilicity of the amide nitrogen but stabilizes intermediates in Suzuki-Miyaura couplings .

Q. Experimental Design :

  • Conduct kinetic studies in Pd-catalyzed reactions under varying temperatures.
  • Compare yields with/without acetyl protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.